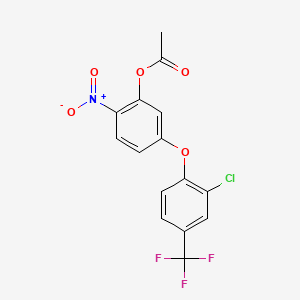
1-Anthracenebutyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anthracenebutyric Acid is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of an anthracene moiety attached to a butyric acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Anthracenebutyric Acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anthracene with butyric acid derivatives. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method is the carboxylation of Grignard reagents derived from anthracene. This process involves the reaction of anthracene with a butyl Grignard reagent, followed by carbonation with carbon dioxide to yield the desired carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions: 1-Anthracenebutyric Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, and concentrated nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Various anthracene derivatives.
Substitution: Substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Anthracenebutyric Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cellular proteins, such as kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication.
Pathways Involved: It can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and inhibition of cell proliferation.
Comparación Con Compuestos Similares
1-Anthracenebutyric Acid can be compared with other anthracene derivatives, such as:
Anthraquinone: Known for its use in dye synthesis and anticancer properties.
9,10-Diphenylanthracene: Used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
2,2’-Bianthracene: Employed as an organic semiconductor in electronic devices.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable precursor in organic synthesis. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in the fields of chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C5H11Na2O7P |
|---|---|
Peso molecular |
260.09 g/mol |
Nombre IUPAC |
disodium;[(2R)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2/t4-,5?;;/m1../s1 |
Clave InChI |
XSGQWNNZXHPJOT-LQAUIFMOSA-L |
SMILES isomérico |
CC(CO)([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canónico |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


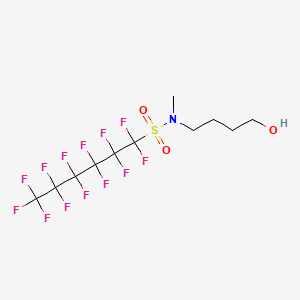

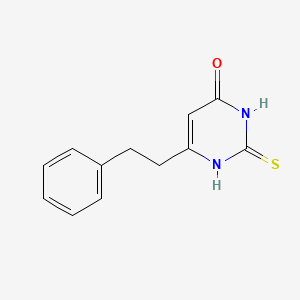
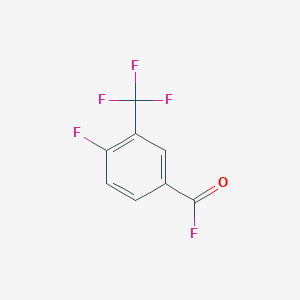

![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)



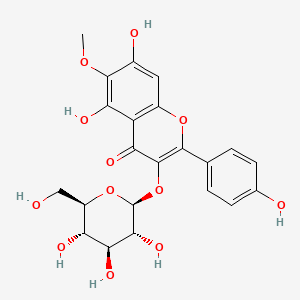
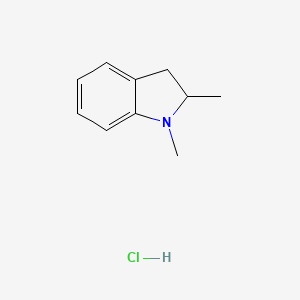

![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)
